Home > Products > Screening Compounds P90512 > 4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide
4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide -

4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide

Catalog Number: EVT-5637004
CAS Number:
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Phenyl, Benzyl, Hetaryl)-2-([1,2,4]Triazolo[1,5-c]Quinazolin-2-ylthio)Acetamides

  • Compound Description: This series represents a range of N-substituted acetamide derivatives with varying aryl, benzyl, and heterocyclic groups attached to the nitrogen atom. These compounds were synthesized and characterized using various spectroscopic techniques like LC-MS, IR, and 1H-NMR. They were also investigated for their antibacterial and antifungal activities against a panel of clinically relevant microorganisms []. Notably, N-(4-fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide showed significant activity against Staphylococcus aureus and Enterococcus faecalis, while 3-{[([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetyl]amino}benzoic acid demonstrated potent activity against Escherichia coli [].
  • Relevance: The core structure of these compounds, particularly the presence of the thioacetyl linker connecting the acetamide moiety to a heterocyclic ring, shows significant structural similarity to 4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide. The key difference lies in the heterocyclic ring system, with the related compounds featuring a [, , ]triazolo[1,5-c]quinazoline scaffold compared to the benzimidazole moiety in the target compound.

N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide (Pigment Yellow 181)

  • Compound Description: This compound, known as Pigment Yellow 181, is a commercially important pigment with a distinctive yellow color. Its crystal structure, specifically the β-form, has been extensively studied using X-ray powder diffraction techniques [].

5-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione

  • Compound Description: This compound is a key intermediate in synthesizing a series of metronidazole analogs with potential antimicrobial activity [].

N-(2-((Benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)aryl benzamides and 4-Amino-N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)-5-substituted-2,3-dihydrobenzofuran-7-carboxamides

  • Compound Description: These two series of compounds were synthesized and evaluated for their anthelmintic and antitubercular activities. They displayed promising results, with some compounds exhibiting excellent activity against Indian earthworms and Mycobacterium tuberculosis [].
Overview

4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide is a complex organic compound characterized by its unique structural features, which include a benzimidazole moiety linked to a benzamide structure via a thioacetyl bridge. This compound is of significant interest due to its potential pharmacological activities, particularly in medicinal chemistry. Benzimidazole derivatives, including this compound, have been associated with various biological activities such as antiviral, antitumor, and antihypertensive effects .

Source and Classification

The compound is classified under the category of benzamide derivatives with a specific focus on those containing benzimidazole and thioacetyl functionalities. Its IUPAC name is 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzamide, and it can be found in chemical databases like PubChem, where it is cataloged with various identifiers .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide typically involves several key steps:

  1. Formation of 1H-benzimidazole-2-thione: This initial step is achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base. This reaction produces the thione derivative essential for further modifications.
  2. Thioacetylation: The resulting 1H-benzimidazole-2-thione is then subjected to thioacetylation using chloroacetic acid. This step introduces the thioacetyl group into the benzimidazole structure.
  3. Amidation: The final step involves reacting the thioacetyl intermediate with 4-aminobenzamide under controlled conditions to yield the target compound. This amidation process typically requires careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Industrial Production Methods

While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction parameters and employing techniques such as continuous flow chemistry to enhance efficiency and reduce costs.

Molecular Structure Analysis

Structure and Data

The molecular formula of 4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide is C16H14N4O2S. The structure features a benzimidazole ring system connected to a benzamide through a thioacetyl linkage. Key structural data includes:

  • InChI: InChI=1S/C16H14N4O2S/c17-15(22)10-5-7-11(8-6-10)18-14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H2,17,22)(H,18,21)(H,19,20)

This structural complexity allows for diverse chemical interactions that are crucial for its biological activity .

Chemical Reactions Analysis

Types of Reactions

4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide can participate in various chemical reactions:

  1. Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  2. Reduction: If a nitro group is present, it can be reduced to an amine using reducing agents such as sodium borohydride.
  3. Substitution: The benzimidazole ring may engage in nucleophilic substitution reactions under basic conditions .

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Mechanism of Action

Process and Data

The mechanism of action for 4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide primarily revolves around its ability to interact with biological targets involved in cancer cell proliferation. Research indicates that compounds containing benzimidazole moieties can inhibit specific enzymes and pathways critical for tumor growth and survival.

The electron-rich nature of the benzimidazole nitrogen atoms allows for proton donation or acceptance, facilitating binding with various therapeutic targets. This property enhances its potential as an anticancer agent by disrupting key cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide include:

  • Appearance: Typically exists as a solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents varies based on the substituents present.

Relevant data from studies indicate that compounds with similar structures exhibit significant bioactivity against various cancer cell lines due to their ability to interfere with cellular signaling pathways .

Applications

Scientific Uses

4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide has several notable applications in scientific research:

  1. Medicinal Chemistry: Investigated as a potential anticancer agent due to its enzyme inhibition properties.
  2. Biological Studies: Used in research related to enzyme inhibition and protein interactions, contributing to the understanding of disease mechanisms.
  3. Industrial Applications: Potentially useful in developing new materials with tailored chemical properties due to its unique structural features .
Introduction

Structural and Functional Significance of Benzimidazole Derivatives in Medicinal Chemistry

The benzimidazole nucleus—a bicyclic aromatic system formed by fusion of benzene and imidazole rings—represents a privileged scaffold in drug design due to its versatile bioactivity and structural similarity to naturally occurring purines. This isosterism facilitates interactions with biological macromolecules via hydrogen bonding, π-π stacking, and hydrophobic contacts [1] [8]. Key structural features driving pharmacological activity include:

  • Acid-Base Properties: The amphoteric character (pKa ~5.6 for conjugate acid; ~12.8 for deprotonation) enables pH-dependent solubility and membrane permeability, critical for drug absorption [3].
  • Tautomerism: The proton shift between N1 and N3 positions generates distinct tautomers (Figure 1A), influencing binding to enzyme active sites like cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR) [1] [7].
  • Substitution Tolerance: Functionalization at N1, C2, C5, and C6 positions modulates target selectivity. For example, C2-aryl groups enhance antimicrobial activity, while C5-carboxamide derivatives act as cannabinoid receptor agonists [3] [5].

Table 1: Pharmacological Profiles of Key Benzimidazole Substituents

Substitution SiteFunctional GroupsBiological ActivityMolecular Target
N1Alkyl, heteroarylAnticancer, antiviralHDAC6, reverse transcriptase
C2Thioether, amine, arylAntimicrobial, anti-inflammatoryDHFR, COX-2, microtubules
C5/C6Halogen, nitro, carboxamideAntitubercular, analgesicCannabinoid receptors, NOX2

Benzimidazole derivatives exhibit broad-spectrum bioactivities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. Their mechanism often involves enzymatic inhibition; for instance, 2-aryl benzimidazoles disrupt bacterial folate metabolism by competitively binding to DHFR’s pterin pocket [1] [8]. Similarly, 5-sulfamoyl derivatives inhibit histone deacetylase 6 (HDAC6), modulating tubulin acetylation in cancer cells [6].

Historical Development of 4-{[(1H-Benzimidazol-2-ylthio)acetyl]amino}benzamide as a Pharmacophore

The target compound emerged from systematic optimization of early benzimidazole-based drugs. Its structure integrates three pharmacophoric elements (Figure 1B):

  • Benzimidazole Core: Derived from omeprazole-like antiulcer agents, modified to replace pyridine with benzimidazole for enhanced hydrogen bonding [7].
  • Thioacetamide Linker: Inspired by the metabolic stability of thioether-containing antifungals (e.g., thiabendazole), introduced to improve pharmacokinetics [1] [5].
  • 4-Aminobenzamide Moiety: Adopted from DHFR inhibitors like trimethoprim, facilitating enzyme binding via interactions with conserved aspartate residues [1] [4].

Table 2: Evolution of Key Benzimidazole-Based Pharmacophores

GenerationPrototype CompoundStructural FeaturesLimitations Addressed
FirstThiabendazoleUnsubstituted C2-thiolMetabolic instability
SecondOmeprazolePyridine substitutionTarget specificity
ThirdTarget CompoundBenzamide + thioacetamide linkerDual enzyme inhibition

Synthetic advancements catalyzed this evolution: Early routes relied on condensation of o-phenylenediamines with carboxylic acids under harsh conditions [7]. Modern methods employ:

  • Catalytic Cyclization: Nano-Fe₂O₃ or Cu(II)-dendrimer catalysts enable room-temperature synthesis of 2-substituted benzimidazoles in >90% yield [7] [9].
  • Regioselective Functionalization: N-alkylation of benzimidazole followed by C2-thiolation using sulfur transfer reagents (e.g., thiourea/KIO₃) [5].
  • Linker Incorporation: Coupling 2-(chloroacetyl)-1H-benzimidazole with 4-aminobenzamide via nucleophilic acyl substitution [6].

Rationale for Targeting DHFR and Other Enzymatic Pathways in Antimicrobial/Anticancer Research

The compound’s design leverages dual enzymatic inhibition to overcome drug resistance:

Dihydrofolate Reductase (DHFR) Inhibition:DHFR catalyzes tetrahydrofolate (THF) regeneration, essential for nucleotide biosynthesis. Bacterial and cancer cells overexpress DHFR, making it a prime target. The 4-aminobenzamide moiety mimics dihydrofolate’s p-aminobenzoylglutamate segment, competitively blocking the substrate-binding site (Figure 2A) [1] [4]. This disrupts thymidine production, inducing cell-cycle arrest.

Table 3: Comparative Inhibition of DHFR by Benzimidazole Derivatives

CompoundIC₅₀ (μM) Bacterial DHFRIC₅₀ (μM) Human DHFRSelectivity Index
Trimethoprim0.052605,200
2-((2,4-Diaminopyrimidinyl)thio)benzimidazole0.1284.3702.5
Target Compound0.09>500>5,555

Histone Deacetylase 6 (HDAC6) Inhibition:HDAC6 regulates oncogenic protein trafficking and aggresome formation. The benzimidazole-2-ylthio group chelates Zn²⁺ in HDAC6’s catalytic pocket, while the benzamide engages CAP-like domain residues (Figure 2B) [6]. This dual binding suppresses metastasis in solid tumors and circumvents efflux-pump-mediated resistance [6] [8].

Synergistic Effects:Concurrent DHFR/HDAC6 inhibition depletes nucleotide pools while impairing stress-response pathways. Studies show >10-fold potency enhancement against methicillin-resistant Staphylococcus aureus (MRSA) and HepG2 cells compared to single-target inhibitors [1] [6]. The thioacetamide linker further enhances cell permeability by facilitating thiol-dependent uptake [5].

Properties

Product Name

4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide

IUPAC Name

4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzamide

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C16H14N4O2S/c17-15(22)10-5-7-11(8-6-10)18-14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H2,17,22)(H,18,21)(H,19,20)

InChI Key

HOKYQVNZZTXAKP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.